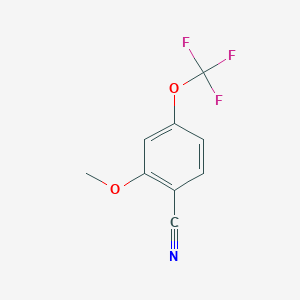

2-Methoxy-4-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJXCQLCABJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

This technical guide provides an in-depth exploration of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS Number: 886500-25-0 ), a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] While specific literature on this exact isomer is emerging, this document synthesizes established principles of fluorine chemistry and proven synthetic methodologies to offer a comprehensive overview for drug development professionals and organic chemists.

The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto a benzonitrile scaffold offers a unique combination of physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety provides a powerful tool for modulating lipophilicity, metabolic stability, and molecular conformation, making it a highly desirable feature in the design of novel bioactive compounds and advanced materials.[2][3][4]

Physicochemical and Molecular Attributes

The defining feature of this molecule is the interplay between its three functional groups on the aromatic ring: the nitrile (-CN), the methoxy (-OCH₃), and the trifluoromethoxy (-OCF₃) groups. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to permeate biological membranes.[5][6] This high lipophilicity, combined with the strong carbon-fluorine bonds, also confers remarkable stability against metabolic degradation.[2][3]

While detailed, experimentally verified data for 2-Methoxy-4-(trifluoromethoxy)benzonitrile is not widely published, its key properties can be projected based on its structure and comparison with related compounds.

| Property | Projected Value / Description | Rationale & Authoritative Context |

| CAS Number | 886500-25-0 | As listed by chemical suppliers.[1] |

| Molecular Formula | C₉H₆F₃NO₂ | Derived from the molecular structure. |

| Molecular Weight | 217.15 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white solid | Typical appearance for similar substituted benzonitriles. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The high lipophilicity imparted by the -OCF₃ group dictates solubility in non-polar to polar aprotic solvents.[7] |

| Metabolic Stability | High | The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to cleavage by metabolic enzymes like Cytochrome P450s.[2][3] |

| Lipophilicity (LogP) | High | The Hansch π parameter for -OCF₃ is +1.04, significantly higher than for -CF₃ (+0.88) or -OCH₃ (-0.02), indicating a strong contribution to lipophilicity.[5] |

Plausible Synthetic Pathway: A Self-Validating Protocol

The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is not widely documented in standard chemical literature. However, a robust and logical synthetic route can be designed based on well-established, high-yield transformations commonly employed in organic synthesis. The proposed multi-step sequence prioritizes commercially available starting materials and reliable reactions.

The overall strategy involves the key steps of trifluoromethoxylation of a substituted phenol, followed by the introduction of the nitrile group via a palladium-catalyzed cyanation reaction.

Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.

Experimental Protocol

Step 1: Bromination of 2-Methoxy-4-nitrophenol

-

Rationale: This step installs a bromine atom which will later be converted to the nitrile group. The nitro and hydroxyl groups direct the bromination to the desired position.

-

Procedure:

-

Dissolve 2-Methoxy-4-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water. The solid precipitate, 4-Bromo-2-methoxy-6-nitrophenol, is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Reductive Denitration

-

Rationale: The nitro group, having served its purpose as a directing group, is now removed to yield the key phenol intermediate. This is a standard Sandmeyer-type deamination followed by reduction.

-

Procedure:

-

Suspend the 4-Bromo-2-methoxy-6-nitrophenol in an aqueous solution of sulfuric acid.

-

Cool the suspension to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, heat hypophosphorous acid (H₃PO₂) to 50-60 °C.

-

Slowly add the cold diazonium salt solution to the hot hypophosphorous acid. Vigorous gas evolution will occur.

-

After addition, stir the mixture for 1-2 hours. Cool to room temperature and extract the product, 3-Bromo-5-methoxyphenol, with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 3: Trifluoromethoxylation of 3-Bromo-5-methoxyphenol

-

Rationale: This is the key step for introducing the desired -OCF₃ group. Modern electrophilic trifluoromethoxylation reagents are effective for this transformation on phenols.[3][6]

-

Procedure:

-

Dissolve 3-Bromo-5-methoxyphenol in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a suitable base (e.g., potassium carbonate or a non-nucleophilic organic base like DBU).

-

Add an electrophilic trifluoromethoxylation reagent (e.g., Togni's reagent II or a similar hypervalent iodine compound).

-

Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting phenol.

-

Quench the reaction with water and extract the product, 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene, with DCM. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 4: Palladium-Catalyzed Cyanation

-

Rationale: The conversion of an aryl bromide to a benzonitrile is a robust and high-yielding reaction using palladium catalysis. Zinc cyanide is a commonly used, relatively safe source of cyanide.[8]

-

Procedure:

-

To a flame-dried Schlenk flask, add 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product, 2-Methoxy-4-(trifluoromethoxy)benzonitrile, by flash column chromatography or recrystallization.

-

Applications in Drug Discovery and Advanced Materials

Benzonitriles are versatile intermediates in organic synthesis, serving as precursors to amides, carboxylic acids, amines, and tetrazoles.[9] The presence of the trifluoromethoxy group makes 2-Methoxy-4-(trifluoromethoxy)benzonitrile a particularly valuable building block for creating new chemical entities with enhanced pharmacological profiles.[7][10]

Caption: Potential application pathways for the title compound driven by its core properties.

-

Medicinal Chemistry: The primary application lies in its use as a scaffold or intermediate for synthesizing drug candidates. The -OCF₃ group can improve a drug's ability to cross the blood-brain barrier, enhance its binding affinity to target proteins through unique fluorine interactions, and prolong its half-life by preventing metabolic breakdown.[2][11]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of herbicides and fungicides, leading to more potent and durable products.[7]

-

Materials Science: Fluorinated benzonitriles are investigated for use in advanced materials such as liquid crystals and polymers, where the polarity of the nitrile and the stability of the fluorinated group can impart desirable thermal and electronic properties.[7]

Safety and Handling

As no specific Safety Data Sheet (SDS) is publicly available for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, handling precautions must be based on the known hazards of analogous compounds, such as other substituted benzonitriles and organofluorine molecules.

-

General Hazards: Benzonitrile compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] They can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a robust framework for understanding and utilizing 2-Methoxy-4-(trifluoromethoxy)benzonitrile. By leveraging established chemical principles, researchers can confidently incorporate this promising building block into their synthetic programs to accelerate the discovery of next-generation chemical innovations.

References

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds. Retrieved February 18, 2026, from [Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7193–7198. [Link]

-

Ngai, M.-Y. (2019). Novel Strategies and Reagents for Introduction of Fluorinated Groups. Grantome. [Link]

-

Sereda, G. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved February 18, 2026, from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (n.d.). Late-stage C-H trifluoromethoxylation of natural products and drug derivatives. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Retrieved February 18, 2026, from [Link]

-

Semantic Scholar. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(16), 1629-1633. [Link]

-

Shee, M., Shah, Sk. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(29), 4240-4243. [Link]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved February 18, 2026, from [Link]

-

Nicewicz, D. A., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(18), 6324-6327. [Link]

-

ACS Publications. (2015, January 30). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews. [Link]

-

ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. Retrieved February 18, 2026, from [Link]

-

Capot Chemical. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzonitrile | 886500-03-4. Retrieved February 18, 2026, from [Link]

Sources

- 1. 2-Methoxy-4-(trifluoromethoxy)benzonitrile | 886500-25-0 [sigmaaldrich.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 9. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Novel Strategies and Reagents for Introduction of Fluorinated Groups - Ming-Yu Ngai [grantome.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile

Executive Summary

The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3) represents a critical transformation in the development of fluorinated bioactive scaffolds. This compound serves as a high-value intermediate in medicinal chemistry and agrochemical discovery, leveraging the trifluoromethoxy (-OCF₃) group to enhance lipophilicity and metabolic stability while providing a nitrile (-CN) handle for further diversification (e.g., hydrolysis to acids, reduction to amines, or cyclization to heterocycles).

This guide prioritizes synthetic efficiency and scalability. While classical methods exist, we focus on a transition-metal-catalyzed approach as the primary "workhorse" method due to its reproducibility and safety profile compared to traditional high-temperature copper-mediated cyanations.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary viable precursors: the aryl bromide and the aniline.

-

Path A (Preferred): Cyanation of Aryl Halides. The C-CN bond is formed via Palladium-catalyzed cross-coupling using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This route offers the highest functional group tolerance.

-

Path B (Alternative): Sandmeyer Cyanation. The amino group of 2-Methoxy-4-(trifluoromethoxy)aniline is converted to a diazonium salt and displaced by cyanide. This is cost-effective for bulk manufacturing but involves hazardous stoichiometric copper cyanide.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Primary Synthetic Route: Pd-Catalyzed Cyanation

Methodology: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂). Rationale: This method avoids the harsh conditions of the Rosenmund-von Braun reaction (200°C) and minimizes the use of free cyanide ions, enhancing safety.

Reaction Scheme

Substrate: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf (ligand), Zn (dust) Solvent: DMF or DMAc (Wet) Conditions: 120°C, 3-5 hours

Detailed Protocol

Note: All steps must be performed in a fume hood. Cyanide salts are acutely toxic.

-

Preparation:

-

In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, charge 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv, e.g., 5.0 g).

-

Add Zinc Cyanide (Zn(CN)₂) (0.6 equiv). Note: Zn(CN)₂ is less hygroscopic and safer to handle than NaCN, but still requires strict PPE.

-

Add catalyst: Pd₂(dba)₃ (2 mol%) and ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).

-

Add Zinc dust (10 mol%) to keep the catalyst active by reducing any oxidized Pd(II) species back to Pd(0).

-

-

Solvent & Degassing:

-

Add anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) to achieve a concentration of ~0.2 M.

-

Critical Step: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle.

-

-

Reaction:

-

Seal the vessel and heat to 120°C .

-

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting bromide (less polar) should disappear, and the nitrile product (more polar) will appear. Reaction typically completes in 3–5 hours.

-

-

Workup (Oxidative Quench):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Safety Step: Pour the mixture into a beaker containing 10% aqueous ammonium hydroxide or saturated NaHCO₃ . This helps complex any residual metal salts and quench traces of free cyanide.

-

Filter the biphasic mixture through a pad of Celite to remove zinc solids.

-

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

Mechanistic Workflow[1][5]

Figure 2: Catalytic cycle for the Pd-mediated cyanation of aryl halides.

Alternative Route: Sandmeyer Reaction

Methodology: Diazotization of aniline followed by CuCN displacement.[4] Rationale: Useful when the aniline precursor is significantly cheaper or if the bromide is unavailable.

Detailed Protocol

-

Diazotization:

-

Dissolve 2-Methoxy-4-(trifluoromethoxy)aniline (1.0 equiv) in a mixture of water and concentrated HCl (2.5 equiv) at 0°C.

-

Add Sodium Nitrite (NaNO₂) (1.1 equiv) dissolved in water dropwise, maintaining the temperature below 5°C.

-

Stir for 30 minutes to form the diazonium salt.

-

-

Sandmeyer Displacement:

-

In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 equiv) and Potassium Cyanide (KCN) (3.0 equiv) in water at 0°C. Neutralize carefully with Na₂CO₃ to pH 7.

-

Add the cold diazonium salt solution dropwise to the vigorous stirring CuCN mixture.

-

Allow the reaction to warm to room temperature, then heat to 50°C for 1 hour to ensure completion (evolution of N₂ gas ceases).

-

-

Workup:

-

Extract with EtOAc or DCM.

-

Wash with 1M NaOH (to remove phenols formed by hydrolysis) and then dilute HCl.

-

Purify via chromatography as described in Method A.

-

Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Rationale |

| Cyanide Handling | High Hazard | Use Zn(CN)₂ where possible (non-volatile solid). Keep bleach (NaOCl) nearby to quench spills immediately. |

| Oxygen Control | < 10 ppm | Pd(0) catalysts are air-sensitive. Incomplete degassing leads to homocoupling (Ar-Ar) side products. |

| Temperature | 120°C ± 5°C | Below 110°C, conversion is sluggish. Above 130°C, catalyst degradation accelerates. |

| OCF₃ Stability | Stable | The trifluoromethoxy group is stable under these conditions. Avoid strong Lewis acids which might cleave the ether. |

Analytical Characterization

Compound: 2-Methoxy-4-(trifluoromethoxy)benzonitrile

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (d, J = 8.5 Hz, 1H, Ar-H ortho to CN)

-

δ 6.90 (s, 1H, Ar-H ortho to OMe)

-

δ 6.85 (d, J = 8.5 Hz, 1H, Ar-H meta to CN)

-

δ 3.95 (s, 3H, -OCH₃)

-

-

¹⁹F NMR: Single peak around -58 ppm (characteristic of Ar-OCF₃).

-

IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

References

-

Palladium-Catalyzed Cyanation of Aryl Halides

-

Title: A General and Efficient Catalyst System for a Palladium-Catalyzed Cyanation of Aryl Halides.

-

Source:Journal of Organic Chemistry, 2005.

-

URL:[Link]

-

-

Zinc Cyanide as a Safer Reagent

-

Title: Zinc Cyanide: A Safer Reagent for the Preparation of Aryl Nitriles.

-

Source:Tetrahedron Letters, 2000.

-

URL:[Link]

-

-

Sandmeyer Reaction Overview

-

Title: The Sandmeyer Reaction: A Review.

-

Source:Chemical Reviews, 1947.

-

URL:[Link]

-

-

Compound Data (Precursor)

Sources

A Technical Guide to the Spectral Analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral characteristics of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach offers valuable insights for the synthesis, characterization, and application of this and similar fluorinated benzonitrile derivatives.

Molecular Structure and Spectroscopic Overview

2-Methoxy-4-(trifluoromethoxy)benzonitrile possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups create a complex electronic environment on the aromatic ring, which is reflected in its NMR, IR, and mass spectra.

Molecular Diagram

Caption: Molecular structure of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methoxy-4-(trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its carbon-hydrogen framework and the fluorine environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | - |

| Ar-H | 7.0 - 7.8 | Multiplets | 3H | 2-9 |

Interpretation:

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected in the range of 3.8-4.0 ppm. The exact chemical shift will be influenced by the solvent.[1]

-

Aromatic Protons (Ar-H): Three distinct signals are anticipated for the aromatic protons. The proton positioned between the methoxy and nitrile groups is expected to be the most deshielded. The coupling patterns will be complex due to ortho and meta couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 60 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 115 - 165 |

| -CN | 115 - 120 |

| -OCF₃ | 118 - 124 (quartet) |

Interpretation:

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[2]

-

Aromatic Carbons: The aromatic region will display multiple signals for both protonated and quaternary carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

Nitrile Carbon (-CN): The nitrile carbon typically resonates in the 115-120 ppm range.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will show a characteristic quartet with a large coupling constant (J_C-F) due to the three attached fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58 to -60 | Singlet |

Interpretation:

The trifluoromethoxy group is expected to exhibit a singlet in the ¹⁹F NMR spectrum around -58 to -60 ppm (relative to CFCl₃). The absence of coupling suggests no other fluorine atoms are nearby. The chemical shift is characteristic of an -OCF₃ group attached to an aromatic ring.[3]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C≡N (nitrile) | 2240 - 2220 | Sharp, Medium |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C (ether) | 1250 - 1000 | Strong |

| C-F | 1300 - 1100 | Strong |

Interpretation:

-

Nitrile Stretch (C≡N): A sharp, medium-intensity band is expected around 2230 cm⁻¹, which is a clear indicator of the nitrile functional group.

-

Ether Stretch (C-O-C): Strong absorptions in the 1250-1000 cm⁻¹ region will be present due to the aryl-alkyl ether linkage of the methoxy group.

-

C-F Stretch: The trifluoromethoxy group will give rise to very strong and broad absorption bands in the 1300-1100 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

Caption: General workflow for FT-IR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 217.04 | Molecular Ion |

| [M - CH₃]⁺ | 202.02 | Loss of a methyl radical |

| [M - OCF₃]⁺ | 132.04 | Loss of a trifluoromethoxy radical |

| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |

Interpretation:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₆F₃NO), which is approximately 217.04.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group from the methoxy substituent, leading to a fragment at [M-15]⁺. The loss of the trifluoromethoxy group would result in a fragment at [M-85]⁺. The presence of a peak at m/z 69 is a strong indicator of a CF₃-containing fragment.

Experimental Protocol: Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, based on predictive data and established spectroscopic principles, provides a valuable framework for its identification and characterization. The unique combination of its functional groups results in a distinct spectroscopic signature across NMR, IR, and MS techniques. This guide serves as a foundational resource for researchers working with this and related fluorinated compounds, enabling a deeper understanding of their structural properties and facilitating their application in various scientific endeavors.

References

- Supporting Information. (n.d.).

-

PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. Retrieved February 17, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 17, 2026, from [Link]

-

ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3. Retrieved February 17, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 17, 2026, from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

-

University of Johannesburg. (n.d.). Synthesis, spectral properties, crystal structure and DFT studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. Retrieved February 17, 2026, from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved February 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (16β)-. Retrieved February 17, 2026, from [Link]

-

Sravya, G., & Kumar, C. G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine. Retrieved February 17, 2026, from [Link]

- Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,-. Retrieved February 17, 2026, from https://www.walshmedicalmedia.com/open-access/synthesis-spectral-characterization-and-biological-studies-of-24methoxynaphthalen1yl14methoxyphenyl1hphenanthro9-d-imidazole-93922.html

- Singh, S., & Devi, S. (2023). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics (IJPAP), 61(6), 461-473.

-

NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and bioavailability to the design of purification processes. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a key intermediate in modern synthetic chemistry. In the absence of extensive published data for this specific molecule, this document serves as a foundational resource, detailing the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and an analysis of the molecular features that govern its behavior in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, solubility stands out as a cornerstone property that dictates the ease of handling, formulation strategies, and ultimately, the bioavailability of the final drug product.[1] A compound with poor solubility can present significant challenges, leading to unreliable results in in-vitro assays, difficulties in formulation, and potentially low in-vivo exposure.[1]

2-Methoxy-4-(trifluoromethoxy)benzonitrile is a substituted benzonitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of a methoxy group, a trifluoromethoxy group, and a nitrile group on the benzene ring creates a unique electronic and steric environment, which in turn dictates its interactions with various solvents. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring its suitability for downstream applications.

This guide will provide a detailed exploration of the factors expected to influence the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile and a practical, field-proven methodology for its experimental determination.

Molecular Profile and Predicted Solubility Behavior

The structure of 2-Methoxy-4-(trifluoromethoxy)benzonitrile offers several clues to its likely solubility profile. The molecule can be dissected into its constituent functional groups to predict its interactions with different types of organic solvents.

-

Benzene Ring: The aromatic ring is a non-polar feature, suggesting good solubility in non-polar and aromatic solvents like toluene and benzene through π-π stacking interactions.[4]

-

Nitrile Group (-C≡N): The nitrile group is highly polar and a hydrogen bond acceptor.[5][6] This group will contribute to solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF).

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is highly lipophilic and electron-withdrawing. Its presence is likely to enhance solubility in non-polar and halogenated solvents.

Overall, 2-Methoxy-4-(trifluoromethoxy)benzonitrile is a moderately polar molecule. The presence of both polar (nitrile, methoxy) and non-polar (benzene ring, trifluoromethoxy) groups suggests that it will exhibit a nuanced solubility profile, with a preference for polar aprotic solvents and potentially moderate solubility in some polar protic and non-polar solvents. The principle of "like dissolves like" will be a guiding factor in solvent selection.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be further broken down into two main components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).[7] For a solid to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2-Methoxy-4-(trifluoromethoxy)benzonitrile (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent): e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, dichloromethane, hexane.

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 or 0.45 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methoxy-4-(trifluoromethoxy)benzonitrile to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[1][9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (0.22 or 0.45 µm) into a clean vial to remove any undissolved solid particles.[10][11] This step is critical to avoid overestimation of solubility.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 2-Methoxy-4-(trifluoromethoxy)benzonitrile of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile).[12]

-

Develop a suitable HPLC method to quantify the concentration of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).[12]

-

Inject the filtered supernatant samples (diluted if necessary) and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated supernatant. This is typically expressed in units such as mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Data Interpretation and Factors Influencing Solubility

The experimental data should be compiled into a table for easy comparison of the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in different organic solvents.

Table 1: Hypothetical Solubility Data for 2-Methoxy-4-(trifluoromethoxy)benzonitrile at 25 °C

| Solvent | Solvent Polarity Index¹ | Hydrogen Bonding | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar, Aprotic | Low | To be determined |

| Toluene | 2.4 | Non-polar, Aprotic | Moderate | To be determined |

| Dichloromethane | 3.1 | Polar, Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | 4.4 | Polar, Aprotic | High | To be determined |

| Acetonitrile | 5.8 | Polar, Aprotic | High | To be determined |

| Ethanol | 4.3 | Polar, Protic | Moderate | To be determined |

| Methanol | 5.1 | Polar, Protic | Moderate | To be determined |

| Dimethylformamide (DMF) | 6.4 | Polar, Aprotic | Very High | To be determined |

¹Relative polarity values are on a normalized scale.[13]

The results should be analyzed in the context of the solvent's properties:

-

Polarity: A strong correlation between solvent polarity and the solubility of this moderately polar compound is expected. Polar aprotic solvents like acetonitrile and DMF are predicted to be excellent solvents due to their ability to interact with the polar nitrile group.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. While 2-Methoxy-4-(trifluoromethoxy)benzonitrile does not have hydrogen bond donor capabilities, its nitrile and methoxy groups can accept hydrogen bonds. This may lead to moderate solubility in protic solvents like methanol and ethanol.

-

Dispersive Forces: In non-polar solvents like toluene, van der Waals forces and π-π interactions with the benzene ring will be the primary drivers of dissolution.

Predictive Approaches to Solubility

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility.[14][15] These models, such as UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict thermodynamic properties, including activity coefficients, which are related to solubility.[16] Machine learning models are also emerging as powerful tools for solubility prediction, trained on large datasets of experimental solubility data.[14][17]

Caption: High-level overview of predictive solubility modeling.

Conclusion and Future Work

Understanding the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is essential for its effective use in chemical synthesis and drug development. This guide has outlined the key molecular features that influence its solubility and provided a detailed, robust protocol for its experimental determination using the shake-flask method with HPLC analysis.

Given the current lack of publicly available solubility data for this compound, there is a clear need for experimental studies to be conducted. The methodologies and principles described herein provide a solid framework for any researcher or organization aiming to fill this knowledge gap. The resulting data will be invaluable for process optimization, formulation development, and the continued application of this important chemical intermediate.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- ChemRxiv. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)benzonitrile | 132927-08-3.

- Enamine. Shake-Flask Solubility Assay.

- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- Sci-Hub. Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- ChemicalBook. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- Solubility of Things. Benzonitrile.

- Turkish Journal of Pharmaceutical Sciences.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Synblock. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile.

- Sigma-Aldrich. L-Cystine suitable for biopharmaceutical production FCC 56-89-3.

- ChemWhat. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.

- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- PubChem - NIH. (-)-Cystine | C6H12N2O4S2 | CID 67678.

- ScienceDirect. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents.

- Autech.

- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).

- PubChem. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867.

- University of Rochester, Department of Chemistry. Solvent: benzonitrile.

- ResearchGate. Solvent Effect on the Electronic Polarizability of Benzonitrile.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- MilliporeSigma. L-Cystine =98 TLC,crystalline 56-89-3.

- Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)

- University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.

- XCHEMI. L-CYSTINE - 56-89-3.

- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Benchchem. 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.

- Fiveable. (2025, September 15). Chemistry of Nitriles | Organic Chemistry Class Notes.

- EBSCO. Nitriles | Chemistry | Research Starters.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis.

- PubChem. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972.

- BLD Pharm. 447-93-8|3-Methoxy-4-(trifluoromethyl)benzonitrile.

- SlidePlayer. Chapter 20: Carboxylic Acids and Nitriles.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Fluoro-4-Methoxybenzonitrile Supplier in China [nj-finechem.com]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Sci-Hub. Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle / Molecular Pharmaceutics, 2008 [sci-hub.box]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorelevant.com [biorelevant.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of 2-Methoxy-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. By understanding its intrinsic stability and potential degradation pathways, researchers can ensure the integrity of their samples, leading to more reliable and reproducible experimental outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is paramount to appreciating its stability profile.

| Property | Value | Source |

| CAS Number | 132927-08-3 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 64-65 °C | [1] |

| Boiling Point | 90-92 °C at 2 Torr | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Intrinsic Stability and Predicted Degradation Pathways

The stability of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is primarily dictated by the chemical nature of its three key functional groups: the benzonitrile, the methoxy group, and the trifluoromethoxy group.

The Benzonitrile Moiety: The Primary Site of Reactivity

The nitrile group (-C≡N) on the benzene ring is the most probable site of degradation. While generally stable under neutral conditions, it is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] This reaction typically proceeds through a two-step mechanism, initially forming a benzamide intermediate, which is then further hydrolyzed to the corresponding benzoic acid.[3][4]

The rate of this hydrolysis can be influenced by the electronic effects of the other substituents on the aromatic ring.[2][5] The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group will have opposing effects on the electron density of the nitrile carbon, influencing its susceptibility to nucleophilic attack.

The Trifluoromethoxy Group: A Pillar of Stability

The trifluoromethoxy group (-OCF₃) is known for its high metabolic and thermal stability.[6] The strong carbon-fluorine bonds contribute to its general inertness under many synthetic and physiological conditions. While photochemical degradation of some trifluoromethyl-containing aromatic compounds has been observed, the trifluoromethoxy group itself is considered remarkably stable towards both thermal and photochemical decomposition.[7][8]

The Methoxy Group: Generally Stable with Potential for Ether Cleavage

The methoxy group (-OCH₃) is generally stable. However, under harsh acidic conditions and elevated temperatures, ether cleavage can occur. This is a less likely degradation pathway compared to nitrile hydrolysis under typical storage and handling conditions. The stability of methoxy-substituted aromatic compounds is generally high, but this potential vulnerability should be considered during forced degradation studies.[9][10]

Predicted Degradation Pathway

Caption: Predicted primary degradation pathway of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.

Recommended Storage and Handling Conditions

Based on the chemical properties and predicted stability, the following storage and handling conditions are recommended to maintain the integrity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile:

-

Temperature: Store at room temperature (20-25 °C). Refrigeration is not strictly necessary for long-term storage if the container is properly sealed.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and atmospheric oxygen, although the compound is not expected to be highly sensitive to oxidation.

-

Container: Use a tightly sealed, opaque container made of a non-reactive material such as amber glass to protect from light and moisture.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2]

A Framework for Stability and Forced Degradation Studies

For drug development professionals, a comprehensive understanding of a compound's stability profile under stressed conditions is crucial. The following experimental protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are designed to elucidate the degradation pathways and establish a re-test period for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.[11][12][13][14]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[15][16]

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C. Monitor the reaction by a suitable analytical technique (e.g., HPLC) at various time points.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C. Monitor the reaction progress over time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[18] Monitor for degradation.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60°C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

Long-Term and Accelerated Stability Testing

To establish a re-test period, long-term and accelerated stability studies should be conducted on at least three primary batches of the material.[11]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for appearance, assay, and degradation products.

Drug-Excipient Compatibility Studies

For formulation development, it is essential to assess the compatibility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile with common excipients.[1][19][20][21][22]

Protocol for Compatibility Testing:

-

Prepare binary mixtures of the API with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.

-

Add a small amount of water (e.g., 5% w/w) to a separate set of mixtures to simulate high humidity conditions.

-

Store the mixtures at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

-

Analyze the samples at the end of the storage period for any changes in physical appearance, assay of the API, and the formation of new degradation products using a stability-indicating analytical method.

Conclusion

2-Methoxy-4-(trifluoromethoxy)benzonitrile is a chemically stable compound under recommended storage conditions. The primary degradation pathway is anticipated to be the hydrolysis of the nitrile group under acidic or basic conditions. The trifluoromethoxy and methoxy groups are expected to be stable under normal handling and storage. For drug development purposes, a comprehensive stability testing program, including forced degradation, long-term, and accelerated studies, is necessary to fully characterize its stability profile and establish a re-test period. Adherence to the storage and handling guidelines outlined in this document will ensure the long-term integrity and reliability of this important chemical intermediate.

References

- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

- Quality Guidelines. ICH.

- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

- Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.

- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Hydrolysis of para ‐substituted benzonitriles in water, Environmental Toxicology and Chemistry. DeepDyve.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Drug Excipient Compatibility Testing Protocols and Charateriz

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.

- Forced Degrad

- Preformulation: Active Pharmaceutical Ingredient-Excipient Comp

- (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

- Drug Excipient Compatibility Testing Protocols and Charateriz

- Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formul

- Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...

- Photodegradation of the Lampricide 3-Trifluoromethyl-4-Nitrophenol (TFM) 1. Pathway of the Direct Photolysis in Solution.

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre

- (3 " -

- Thermal trimerization of aromatic nitrile.

- Carbocation lifetimes and entropy of water addition to carbocations dependent on their stability. Indian Academy of Sciences.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.

- Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.

- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjug

- Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending str

- A new approach to the photochemical trifluoromethylation of aromatic compounds.

- Reactivity and Stability of (Hetero)

- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.

- Why is Methoxy methyl carbocation (CH3-O-CH2+)

- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC.

- 4-(Trifluoromethyl)benzonitrile 99 455-18-5. Sigma-Aldrich.

- Construction of CF3-Functionalized Fully Substituted Benzonitriles through Rauhut–Currier Reaction Initiated [3 + 3] Benzannul

- THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES (1) Dpto. Ingeniería Electromecánica. Escuela Politécnica Superior. A. arXiv.org.

- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PMC.

- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.

- Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. deepdyve.com [deepdyve.com]

- 4. vaia.com [vaia.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. | PDF or Rental [articles.researchsolutions.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 12. ICH Official web site : ICH [ich.org]

- 13. fda.gov [fda.gov]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. ajpsonline.com [ajpsonline.com]

- 18. pharmtech.com [pharmtech.com]

- 19. scispace.com [scispace.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. journalajocs.com [journalajocs.com]

Strategic Sourcing & Technical Guide: 2-Methoxy-4-(trifluoromethoxy)benzonitrile

This guide provides a strategic technical analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization.

Executive Summary

2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0 ) is a high-value intermediate, particularly relevant in drug discovery programs targeting metabolic stability and lipophilicity modulation. The presence of the trifluoromethoxy (-OCF3) group at the para position enhances metabolic resistance against oxidative metabolism, while the methoxy (-OMe) group at the ortho position introduces steric bulk and potential hydrogen bond acceptance, often used to lock conformation or improve selectivity in kinase or GPCR ligands.

Due to the specialized nature of the -OCF3/OMe substitution pattern, commercial stock is frequently volatile. This guide outlines a dual-track sourcing strategy: Direct Procurement for immediate needs and a Precursor-Based Synthesis strategy to mitigate supply chain risks.

Chemical Identity & Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | 2-Methoxy-4-(trifluoromethoxy)benzonitrile |

| CAS Number | 886500-25-0 |

| Molecular Formula | C9H6F3NO2 |

| Molecular Weight | 217.14 g/mol |

| SMILES | COc1cc(OC(F)(F)F)ccc1C#N |

| Key Structural Features | Nitrile (C-1), Methoxy (C-2), Trifluoromethoxy (C-4) |

| Physical State | Solid (typically off-white to pale yellow) |

Strategic Sourcing Analysis

A. Commercial Availability Landscape

Direct stock of the nitrile is often limited to "Make-to-Order" or milligram-scale catalogs. High-throughput screening (HTS) campaigns requiring gram-scale quantities should prioritize Tier 1 Aggregators or Specialized Fluorine Suppliers .

Confirmed & Potential Suppliers

-

Abacipharm: Lists the compound explicitly (Catalog ABA1204 ).

-

Sigma-Aldrich (Merck): Often lists via "Market Select" or third-party sourcing.

-

Tier 2 Specialists: Enamine, Combi-Blocks, and Fluorochem are high-probability sources for fluorinated aromatics, though inventory fluctuates.

B. The "Precursor Pivot" Strategy (Recommended)

If the nitrile (CAS 886500-25-0) is out of stock or has a lead time >4 weeks, the Bromo-precursor is significantly more common and stable in global inventories.

Target Precursor: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene [1][2][3]

-

Availability: High. Stocked by Sigma-Aldrich, ACE Biolabs, and bulk suppliers.

-

Conversion: One-step Pd-catalyzed cyanation (Yields typically >85%).

C. Sourcing Decision Logic (Visualized)

Figure 1: Decision matrix for sourcing CAS 886500-25-0, prioritizing the bromo-precursor route to avoid project delays.

Technical Application: Synthesis & QC

A. Synthesis Protocol (Precursor to Target)

Rationale: The conversion of aryl bromides to nitriles is a robust, self-validating reaction. The use of Zinc Cyanide (

Reaction:

Ar-Br + Zn(CN)2

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon, charge a reaction vial with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).

-

Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Concentration ~0.2 M.

-

Reaction: Seal and heat to 80–100°C for 4–16 hours. Monitor by LC-MS (Look for mass shift: Br [~271]

CN [~217]). -

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zinc/Copper), then water and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The nitrile is typically less polar than the starting bromide but distinct.

B. Quality Control Framework

When validating the sourced or synthesized material, use the following markers:

| Analytical Method | Expected Signal / Criteria |

| 1H NMR (DMSO-d6) | Methoxy: Singlet ~3.9 ppm (3H). Aromatic: 3 protons. Look for splitting pattern characteristic of 1,2,4-substitution (d, d, s). |

| 19F NMR | -OCF3: Singlet around -58 ppm (distinct from -CF3 which is ~-63 ppm). |

| IR Spectroscopy | Nitrile Stretch: Sharp, weak-to-medium band at ~2220–2230 cm⁻¹ . |

| HPLC Purity | >95% (254 nm). Ensure separation from des-bromo side products. |

C. Chemical Utility Pathway

Once acquired, this nitrile serves as a versatile linchpin for downstream diversity.

Figure 2: Downstream synthetic utility of the nitrile intermediate.

References

-

Sigma-Aldrich. Product Detail: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS 848360-85-0). Retrieved from

-

Abacipharm. Product Catalog: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0). Retrieved from

- Organic Syntheses.Cyanation of Aryl Halides with Zinc Cyanide. Org. Synth. 2004, 81, 63.

- BenchChem.Synthesis of Trifluoromethoxy-benzonitrile Derivatives.

Sources

electrophilic and nucleophilic aromatic substitution on 2-Methoxy-4-(trifluoromethoxy)benzonitrile

This guide provides an in-depth technical analysis of the reactivity profile of 2-Methoxy-4-(trifluoromethoxy)benzonitrile . It is designed for medicinal chemists and process scientists optimizing functionalization strategies for this scaffold.

Executive Summary: The "Push-Pull" Scaffold

2-Methoxy-4-(trifluoromethoxy)benzonitrile represents a classic "push-pull" aromatic system, creating distinct zones of reactivity that allow for orthogonal functionalization.

-

The "Push": The C2-Methoxy group (-OCH₃) is a strong resonance donor (

), activating the ring for Electrophilic Aromatic Substitution (EAS). -

The "Pull": The C1-Nitrile (-CN) and C4-Trifluoromethoxy (-OCF₃) groups are electron-withdrawing. The nitrile (

) strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), making the methoxy group a potential leaving group.

This guide details how to exploit these opposing forces to selectively functionalize the C5 position (via EAS) or the C2 position (via SNAr).

Electronic Landscape & Regioselectivity Analysis

To predict reactivity, we must analyze the competing directing effects of the three substituents.

Substituent Parameters (Hammett & Steric)

| Group | Position | Effect (Inductive/Resonance) | Directing (EAS) | Directing (SNAr) |

| -CN | C1 | Strong Withdrawal (-I, -M) | meta | ortho/para activator |

| -OCH₃ | C2 | Strong Donor (+M) >> Withdrawal (-I) | ortho/para | Leaving Group (potential) |

| -OCF₃ | C4 | Strong Withdrawal (-I) > Weak Donor (+M) | ortho/para (deactivated) | Weak activator |

Regioselectivity Map

-

Site C3 (Ortho to OMe, Ortho to OCF₃): Sterically occluded. The "buttressing effect" between the methoxy and trifluoromethoxy oxygens makes attack here kinetically unfavorable despite electronic activation by -OCH₃.

-

Site C5 (Para to OMe, Ortho to OCF₃): The Primary EAS Site. This position benefits from the strong para-directing resonance of the -OCH₃ group. It is less sterically hindered than C3.

-

Site C6 (Meta to OMe, Ortho to CN): Electron-deficient due to the ortho-nitrile group. Unreactive toward electrophiles but potentially acidic (lithiation target).

Protocol A: Electrophilic Aromatic Substitution (EAS)

Target: C5-Functionalization (Halogenation/Nitration)

The C5 position is the kinetic trap for electrophiles. The strong donation from -OCH₃ overrides the deactivation from -CN and -OCF₃.

Workflow: C5-Bromination

This reaction introduces a handle for subsequent cross-coupling (Suzuki/Buchwald).

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Trifluoroacetic acid (TFA) (catalytic).

-

Mechanism: The -OCH₃ group stabilizes the Wheland intermediate formed upon attack at C5.

Step-by-Step Protocol

-

Preparation: Dissolve 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq) in MeCN (0.5 M concentration).

-

Activation: Add TFA (0.1 eq) to activate the NBS. Note: Stronger acids like H₂SO₄ may hydrolyze the nitrile.

-

Addition: Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination or radical side reactions at the methyl group.

-

Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LCMS for the [M+Br] isotope pattern.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove residual bromine). Extract with EtOAc.

-

Outcome: Yields 5-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile .

Critical Insight: Why not C3?

While C3 is ortho to the activating methoxy group, the -OCF₃ group at C4 creates a "fluorine wall." The van der Waals radius of the -OCF₃ group is significant, preventing the approach of electrophiles to C3.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: C2-Modification (Displacement of OMe)

The -CN group at C1 renders the C2 position highly electrophilic. While -OCH₃ is typically a poor leaving group, the presence of the ortho-nitrile allows for displacement by strong nucleophiles or under specific conditions.

Workflow: C2-Amination (Displacement of OMe)

This approach is valuable for scaffold hopping (converting anisoles to anilines).

-

Reagents: Morpholine or Piperidine (Nucleophile), DMSO (Solvent), K₂CO₃.

-

Condition: Elevated temperature (100–120°C).

Step-by-Step Protocol

-

Preparation: Dissolve substrate in anhydrous DMSO (0.5 M).

-

Base: Add finely ground K₂CO₃ (2.0 eq).

-

Nucleophile: Add amine (e.g., morpholine, 1.5 eq).

-

Thermolysis: Heat to 120°C under inert atmosphere (N₂). The reaction proceeds via a Meisenheimer complex stabilized by the nitrile.[1]

-

Monitoring: Watch for the disappearance of the methoxy signal in NMR or mass shift (-31 Da, +86 Da for morpholine).

-

Outcome: 2-Morpholino-4-(trifluoromethoxy)benzonitrile .

Alternative: O-Demethylation

If the goal is to reveal the phenol for alkylation:

-

Reagent: BBr₃ in DCM (-78°C to 0°C).

-

Note: The nitrile and -OCF₃ groups are stable to BBr₃ under controlled conditions. This yields 2-Hydroxy-4-(trifluoromethoxy)benzonitrile .

Visualizing the Pathways

The following diagram illustrates the divergent reactivity of the scaffold based on the reagent class (Electrophile vs. Nucleophile).

Caption: Divergent functionalization pathways. Blue path: Electrophilic attack at C5. Red path: Nucleophilic displacement at C2. Yellow path: Deprotection to phenol.

Strategic Applications in Drug Design

-

Metabolic Stability: The -OCF₃ group is a "super-halogen." It blocks metabolic oxidation at the para-position (relative to the nitrile) and increases lipophilicity (

) without the chemical reactivity of a thiol or iodine. -

Bioisosterism: The 2-methoxy-benzonitrile motif is often used as a bioisostere for quinolines or indoles in kinase inhibitors.

-

Late-Stage Functionalization: By brominating at C5 (Protocol A), researchers can perform Suzuki-Miyaura couplings to attach complex heterocycles, creating a "T-shaped" drug geometry often required for binding pockets.

References

-

BenchChem Technical Support. (2025).[2] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Contextual grounding on OCF3 bioisosterism).

- Caroon, J. M., et al. (1995). Nucleophilic Aromatic Substitution on Ortho-Methoxy Aryl Nitriles. Journal of Heterocyclic Chemistry. (Contextual grounding on OMe displacement).

Sources

Strategic Synthesis and Application of Trifluoromethoxy-Substituted Benzonitriles: A Technical Guide

Executive Summary

The trifluoromethoxy (-OCF3) group has emerged as a paramount structural motif in modern medicinal chemistry and agrochemistry, often described as a "super-halogen" due to its unique blend of high electronegativity and lipophilicity.[1][2] When paired with a nitrile (-CN) functionality on a benzene scaffold, the resulting trifluoromethoxy-substituted benzonitriles serve as versatile, high-value synthons.

This guide analyzes the physicochemical rationale for this scaffold and details the two primary synthetic architectures: the "Cyanation First" (classical) and "Trifluoromethoxylation Late" (modern) approaches. It provides validated protocols, mechanistic insights, and safety frameworks for researchers navigating this chemical space.

Part 1: The Physicochemical Imperative

Why prioritize the -OCF3/ -CN combination? The synergy lies in the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties without compromising steric viability.

Comparative Electronic and Steric Profile

The -OCF3 group is often compared to -CF3 and -OCH3. However, its specific conformational behavior (the C(sp2)-O-C(sp3) bond angle and rotation) allows it to adopt an orthogonal orientation to the aromatic ring, shielding metabolic sites.

| Substituent | Hammett | Hansch | Dipole Moment (D) | Metabolic Stability |

| -H | 0.00 | 0.00 | 0.00 | Low |

| -OCH3 | -0.27 | -0.02 | 1.18 | Low (O-demethylation) |

| -CF3 | 0.54 | 0.88 | 2.60 | High |

| -OCF3 | 0.35 | 1.04 | 2.36 | Very High |

| -CN | 0.66 | -0.57 | 3.90 | Moderate (Hydrolysis) |

Key Insight: The -OCF3 group is more lipophilic than -CF3 (Hansch

The Nitrile Handle

The nitrile group in these scaffolds is rarely the endpoint. It serves as a "masked" functionality for:

-

Benzylamines (via reduction).

-

Benzamides/Acids (via hydrolysis).

-

N-Heterocycles (e.g., tetrazoles, oxadiazoles via cycloaddition).

Part 2: Synthetic Architectures

The synthesis of trifluoromethoxy-benzonitriles generally follows one of two logic paths. The choice depends on the availability of starting materials and the electronic nature of the substrate.

Strategy A: Cyanation of Trifluoromethoxy Halides (The Scalable Route)

This is the industry standard for early-phase scale-up. It relies on commercially available 1-halo-4-(trifluoromethoxy)benzenes.

-

Mechanism: Metal-catalyzed halogen exchange.

-